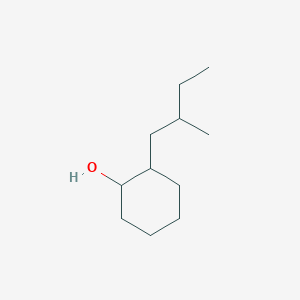
2-(2-Methylbutyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylbutyl)cyclohexan-1-ol is an organic compound belonging to the class of alcohols It features a cyclohexane ring substituted with a hydroxyl group and a 2-methylbutyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylbutyl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of cyclohexanol with 2-methylbutyl bromide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under reflux conditions in an inert solvent like tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone, 2-(2-Methylbutyl)cyclohexanone, using a palladium or platinum catalyst. This method ensures high yield and purity of the desired alcohol.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Methylbutyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2-(2-Methylbutyl)cyclohexanone, using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of the ketone back to the alcohol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed:
Oxidation: 2-(2-Methylbutyl)cyclohexanone.
Reduction: this compound.
Substitution: 2-(2-Methylbutyl)cyclohexyl chloride or bromide.
Aplicaciones Científicas De Investigación
2-(2-Methylbutyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving the metabolism of alcohols and their effects on biological systems.
Medicine: Research into potential therapeutic applications, such as its use as a precursor for drug synthesis.
Industry: Employed in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism by which 2-(2-Methylbutyl)cyclohexan-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways in the body.
Comparación Con Compuestos Similares
2-Methylcyclohexanol: Similar structure but lacks the 2-methylbutyl side chain.
Cyclohexanol: The parent compound without any alkyl substitution.
2-(2-Methylpropyl)cyclohexan-1-ol: Similar structure with a different alkyl side chain.
Uniqueness: 2-(2-Methylbutyl)cyclohexan-1-ol is unique due to the presence of the 2-methylbutyl side chain, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H22O |
|---|---|
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
2-(2-methylbutyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-3-9(2)8-10-6-4-5-7-11(10)12/h9-12H,3-8H2,1-2H3 |
Clave InChI |
DZVUYRSRMDBYHG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


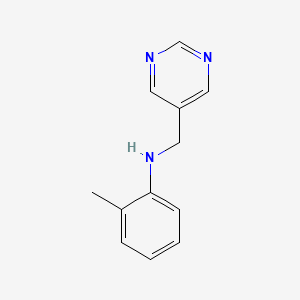

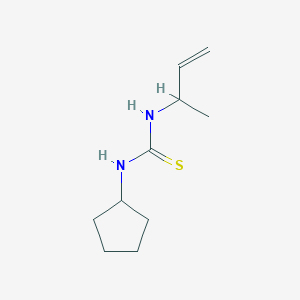
![2-[(But-3-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13306666.png)


amine](/img/structure/B13306672.png)
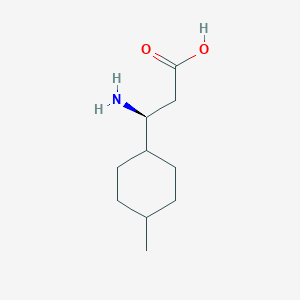



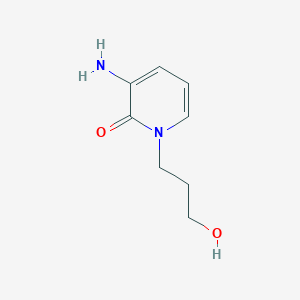
![2-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13306720.png)

